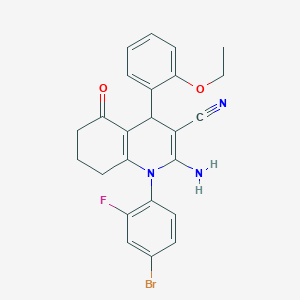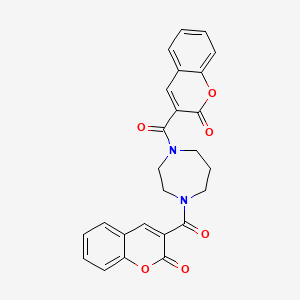![molecular formula C20H17F6N7O2 B10956778 N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10956778.png)
N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-Methyl-3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(Trifluormethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-carboxamid ist eine komplexe organische Verbindung, die durch das Vorhandensein von Trifluormethylgruppen, Pyrazol-, Benzimidazol- und Oxadiazol-Einheiten gekennzeichnet ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{2-Methyl-3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(Trifluormethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-carboxamid beinhaltet typischerweise mehrere Schritte, darunter die Bildung der Pyrazol-, Benzimidazol- und Oxadiazolringe, gefolgt von ihrer Kupplung. Wichtige Reagenzien und Bedingungen umfassen:
Trifluormethylierung: Einführung von Trifluormethylgruppen unter Verwendung von Reagenzien wie Trifluormethyliodid oder Trifluoromethylsulfonaten unter radikalischen oder nukleophilen Bedingungen.
Cyclisierung: Bildung des Oxadiazolrings durch Cyclisierungsreaktionen, die Hydrazide und Carbonsäuren oder deren Derivate beinhalten.
Kupplungsreaktionen: Verwendung von Palladium-katalysierten Kreuzkupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplung, um die verschiedenen Ringsysteme zu verknüpfen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-{2-Methyl-3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(Trifluormethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitutionsreagenzien: Nukleophile wie Amine, Elektrophile wie Alkylhalogenide.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können.
Wissenschaftliche Forschungsanwendungen
N-{2-Methyl-3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(Trifluormethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-carboxamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von N-{2-Methyl-3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(Trifluormethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppen verbessern die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Im Inneren der Zelle kann sie mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, deren Aktivität modulieren und zu den gewünschten biologischen Wirkungen führen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-(trifluoromethyl)-1H-pyrazole and 2-(trifluoromethyl)-1H-1,3-benzimidazole. These intermediates are then coupled through various reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted analogs. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and development.
Wissenschaftliche Forschungsanwendungen
N-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, the trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- **N-{2-Methyl-3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(Trifluormethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-carboxamid weist Ähnlichkeiten mit anderen trifluormethylierten Verbindungen auf, wie z. B. Trifluormethylbenzimidazol- und Trifluormethylpyrazolderivaten .
Andere Oxadiazolderivate: Verbindungen, die das Oxadiazolringsystem enthalten, das für seine vielfältigen biologischen Aktivitäten bekannt ist.
Einzigartigkeit
Die Einzigartigkeit von N-{2-Methyl-3-[3-(Trifluormethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(Trifluormethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazol-5-carboxamid liegt in seiner Kombination aus mehreren funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein von Trifluormethylgruppen erhöht seine Stabilität und Lipophilie, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C20H17F6N7O2 |
|---|---|
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H17F6N7O2/c1-11(9-32-7-6-14(30-32)19(21,22)23)8-27-16(34)17-29-15(31-35-17)10-33-13-5-3-2-4-12(13)28-18(33)20(24,25)26/h2-7,11H,8-10H2,1H3,(H,27,34) |
InChI-Schlüssel |
YTXZCEBXQPNDHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C1=NC(=NO1)CN2C3=CC=CC=C3N=C2C(F)(F)F)CN4C=CC(=N4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-](/img/structure/B10956695.png)

![(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10956702.png)
![11,13-dimethyl-4-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956709.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide](/img/structure/B10956715.png)


![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10956733.png)
![methyl 5-ethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10956739.png)
![2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10956743.png)
![ethyl 4,5-dimethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10956744.png)
![3,4,5-trihydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B10956763.png)
![2-{5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10956768.png)
![1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956776.png)
